REACTION_SMILES
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[CH3:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH3:22][OH:23].[Cl:19][CH2:20][Cl:21].[F:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:7][cH:8][c:9]([CH3:12])[c:10]1[F:11]>>[F:1][c:2]1[c:3]([C:4]([O:5][CH3:13])=[O:6])[cH:7][cH:8][c:9]([CH3:12])[c:10]1[F:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(=O)O)c(F)c1F
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(C)c(F)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |